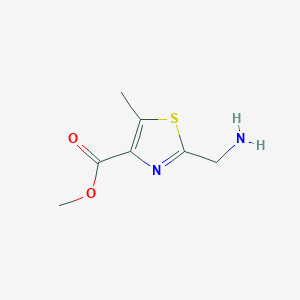

Methyl 2-(aminomethyl)-5-methyl-1,3-thiazole-4-carboxylate

Description

Properties

Molecular Formula |

C7H10N2O2S |

|---|---|

Molecular Weight |

186.23 g/mol |

IUPAC Name |

methyl 2-(aminomethyl)-5-methyl-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C7H10N2O2S/c1-4-6(7(10)11-2)9-5(3-8)12-4/h3,8H2,1-2H3 |

InChI Key |

OTZLKJIGEPRHHO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(S1)CN)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Procedure:

- Starting materials: Thioamides derived from amino acids or amino alcohols, and α-haloketones such as α-bromo ketones.

- Reaction conditions: The reaction is typically carried out in polar solvents like acetic acid, formic acid, or trifluoroacetic acid, which facilitate cyclization.

- Mechanism: Nucleophilic attack of the thioamide sulfur on the α-haloketone carbon, followed by cyclization and dehydration, yields the thiazole core.

Example:

- A patent describes synthesizing 2-aminothiazole derivatives by reacting thioamides with α-haloketones in acetic acid under reflux, leading to high yields of substituted thiazoles.

Construction via Hantzsch Thiazole Synthesis

This method involves the condensation of α-aminonitriles or amino acids with α-haloketones, followed by cyclization to form the thiazole ring.

Procedure:

- Step 1: Condensation of amino acids or their derivatives with α-haloketones in a suitable solvent such as ethanol or acetic acid.

- Step 2: Cyclization facilitated by heating or acid catalysis, often using acids like hydrochloric acid or acetic acid.

- Step 3: Post-cyclization modifications to introduce ester groups at the 4-position.

Application:

- Synthesis of methyl 2-(aminomethyl)-substituted thiazoles has been achieved through this route, with the ester functionality introduced via esterification of the carboxylic acid intermediate.

Use of Thiazole-4-Carboxylate Precursors in Multi-Step Synthesis

Patents and research articles highlight the use of preformed thiazole-4-carboxylate derivatives as key intermediates, which are then functionalized at the 2-position.

Approach:

- Step 1: Synthesis of methyl 4-carboxylate thiazole via cyclization of suitable thioamides.

- Step 2: Nucleophilic substitution at the 2-position with aminomethyl reagents, such as formaldehyde derivatives or aminomethylating agents, under basic or acidic conditions.

- Step 3: Purification and characterization of the target compound.

Conditions:

- Use of solvents like ethanol, acetonitrile, or tetrahydrofuran (THF).

- Catalysts such as acetic acid or hydrochloric acid to promote cyclization and substitution reactions.

One-Pot Multi-Component Reactions (MCR) Strategies

Recent advancements involve multi-component reactions that streamline the synthesis of substituted thiazoles, including methyl 2-(aminomethyl)-5-methyl-1,3-thiazole-4-carboxylate, in a single operational step.

Method:

- Combining α-haloketones, thioamides, and formaldehyde or aminomethyl sources in a suitable solvent (e.g., water, THF).

- Heating under reflux conditions to promote cyclization and substitution simultaneously.

- These methods are advantageous for rapid synthesis and structural diversity.

Reaction Conditions and Material Compatibility

| Method | Solvent | Catalyst | Temperature | Key Reagents | Yield | Remarks |

|---|---|---|---|---|---|---|

| Cyclization of Thioamides & α-Haloketones | Acetic acid, trifluoroacetic acid | None or acid catalysis | Reflux (~100°C) | Thioamide, α-haloketone | High | Efficient for substituted thiazoles |

| Hantzsch Synthesis | Ethanol, acetic acid | Acid | Reflux | Amino acids, α-haloketones | Moderate to high | Versatile, suitable for ester introduction |

| Multi-Component Reactions | Water, THF | Acid or base | Reflux | α-Haloketone, thioamide, formaldehyde | Variable | Rapid, high diversity |

Notes on Purification and Characterization

- Recrystallization from solvents such as hexane, ethyl acetate, or methanol is common.

- Purity is confirmed via NMR, IR, and mass spectrometry.

- Yields typically range from 60% to 85%, depending on substituents and reaction conditions.

Summary of Key Research Findings

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-5-methyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.

Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products

Oxidation: Oxo derivatives of the thiazole ring.

Reduction: Alcohol derivatives.

Substitution: Amino or thio-substituted thiazole derivatives.

Scientific Research Applications

Methyl 2-(aminomethyl)-5-methyl-1,3-thiazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2 and 5

Key Observations:

- The aminoethyl group in introduces a flexible chain, possibly improving target engagement.

- Position 5 Modifications : The trifluoromethyl group in increases lipophilicity (logP ~1.5 higher than methyl), impacting membrane permeability. The isopropyl group in adds steric bulk, which may hinder binding in sterically sensitive targets.

Substituent Variations at Position 4 and Aromaticity

Table 2: Impact of Ester Groups and Aromatic Substituents

Key Observations:

Structural Characterization

- X-ray Crystallography: The monoclinic crystal structure of Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate (space group P21/n) reveals planar thiazole rings and hydrogen-bonding networks involving the amino group . Similar planar structures are expected for the target compound.

Biological Activity

Methyl 2-(aminomethyl)-5-methyl-1,3-thiazole-4-carboxylate is a heterocyclic compound notable for its thiazole ring structure and diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, potential applications in drug development, and mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : C7H10N2O2S

- Molecular Weight : 186.23 g/mol

- IUPAC Name : this compound

- Notable Features : Contains both an ester and an amine group, contributing to its chemical reactivity and potential applications in medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Its mechanism of action is believed to involve the inhibition of specific enzymes or modulation of cellular receptors, which can interfere with microbial growth or pathogenicity.

Antimicrobial Activity

Several studies have demonstrated the compound's effectiveness against various microorganisms:

- In vitro Studies : The compound has shown promising results in inhibiting the growth of bacteria and fungi in laboratory settings. For instance, it has been tested against strains such as Staphylococcus aureus and Candida albicans, with observed minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent.

- Mechanism of Action : The antimicrobial activity is thought to stem from its ability to bind to specific enzymes involved in metabolic pathways of pathogens. This binding can inhibit enzymatic activity by blocking substrate access or modulating signal transduction pathways within cells .

Applications in Drug Development

This compound is being explored for its potential use in drug development:

- Enzyme Inhibitors : The compound has been investigated for its role as an enzyme inhibitor, particularly in the context of diseases where enzyme overactivity contributes to pathology. Its structural features allow it to interact effectively with target enzymes.

- Receptor Modulators : Ongoing research aims to determine its efficacy in modulating receptor activity, which could lead to new therapeutic strategies for various diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Molecular Formula | Molecular Weight | Notable Features |

|---|---|---|---|

| Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate | C6H8N2O2S | 172.2 g/mol | Lacks aminomethyl group; simpler structure |

| Ethyl 2-(aminomethyl)-5-methyl-1,3-thiazole-4-carboxylate | C8H10N2O2S | 200.25 g/mol | Ethyl ester instead of methyl ester |

| 2-(Aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid | C7H10N2O3S | 186.23 g/mol | Carboxylic acid group instead of an ester |

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial and fungal pathogens. The results indicated that the compound exhibited significant activity against E. coli and C. albicans, with MIC values ranging from 32 to 128 µg/mL.

Research on Enzyme Inhibition

Another study focused on the compound's role as a xanthine oxidase inhibitor. The findings suggested that this compound effectively reduced uric acid levels in vitro by inhibiting xanthine oxidase activity, indicating potential therapeutic applications for conditions like gout .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.